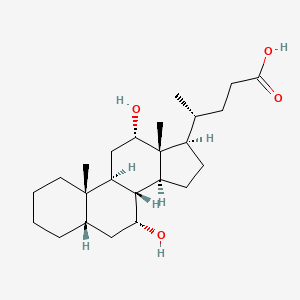

Isodeoxycholic acid

Description

Properties

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAAZIHTDCFJX-QLEQUTGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315756 | |

| Record name | Isodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-17-6 | |

| Record name | Isodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 7,12-dihydroxy-, (5beta,7alpha,12alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodeoxycholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TXX676B9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isodeoxycholic Acid: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

[City, State] – [Date] – Isodeoxycholic acid (IDCA), a secondary bile acid and a significant metabolite of the gut microbiota, is increasingly recognized for its role in physiological and pathophysiological processes. This technical guide provides an in-depth overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | PubChem[1] |

| Synonyms | 3-deoxy Cholic Acid, 3-DCA, iDCA, isoDCA, 7α,12α-Dihydroxycholanic Acid | Cayman Chemical[2] |

| CAS Number | 566-17-6 | PubChem[1] |

| Molecular Formula | C₂₄H₄₀O₄ | PubChem[1] |

| Molecular Weight | 392.6 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Melting Point | Not Available | ContaminantDB[3] |

| Reference (Deoxycholic acid): 171-174 °C | Sigma-Aldrich[4] | |

| Reference (Ursodeoxycholic acid): 203-205 °C | PubChem[5] | |

| Boiling Point | Not Available | ContaminantDB[3] |

| Reference (Deoxycholic acid): 437.26°C (rough estimate) | ChemicalBook[6] | |

| pKa (Strongest Acidic) | 4.48 (Predicted) | ChemAxon[3] |

| logP | 3.87 (Predicted) | ChemAxon[3] |

| Polar Surface Area | 77.76 Ų (Computed) | ChemAxon |

Solubility Profile

The solubility of this compound is a critical parameter for its biological activity and formulation development. It is sparingly soluble in aqueous solutions but demonstrates good solubility in various organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | 0.025 g/L (Predicted) | ALOGPS[3] |

| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[2] |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Cayman Chemical[2] |

| Ethanol | ~20 mg/mL | Cayman Chemical[2] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Cayman Chemical[2] |

Spectral Data

Table 3: Mass Spectrometry Data for this compound

| Technique | Precursor Ion | Key Fragments (m/z) | Source |

| LC-ESI-TOF (Negative Ion Mode) | [M-H]⁻ (m/z 391.28) | 58.99, 391.28, 392.29, 298.94, 59.05 | PubChem[1] |

| qTof (Positive Ion Mode) | [M+Na]⁺ (m/z 415.282) | 415.280792, 416.284241, 433.291321, 417.288422, 431.248383 | PubChem[1] |

| qTof (Positive Ion Mode) | [M-2H₂O+H]⁺ (m/z 357.279) | 211.147659, 357.277466, 247.168411, 261.184174, 119.085548 | PubChem[1] |

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining key properties of bile acids like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a bile acid can be determined by potentiometric titration in a mixed solvent system, followed by extrapolation to water.

Methodology:

-

Preparation of Bile Acid Solution: Prepare a solution of this compound of known concentration (e.g., 10 mM) in a mixture of an organic solvent (e.g., dimethyl sulfoxide or methanol) and water. The organic solvent is necessary to ensure the solubility of the unconjugated bile acid throughout the titration.

-

Titration Setup: Use a calibrated pH meter with a combined glass electrode. Maintain a constant temperature using a water bath.

-

Titration Procedure: Titrate the bile acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point.

-

Extrapolation to Water: Perform the titration in several solvent mixtures with varying mole fractions of the organic solvent. Plot the determined pKa values against the mole fraction of the organic solvent and extrapolate to a zero mole fraction to obtain the pKa in water.[7]

References

- 1. This compound | C24H40O4 | CID 164672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ContaminantDB: this compound [contaminantdb.ca]

- 4. Deoxycholic acid =98 HPLC 83-44-3 [sigmaaldrich.com]

- 5. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deoxycholic acid CAS#: 83-44-3 [m.chemicalbook.com]

- 7. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodeoxycholic Acid: Structure, Stereochemistry, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isodeoxycholic acid, a secondary bile acid, with a focus on its chemical structure, stereochemical properties, and its role in biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound (iDCA) is a dihydroxy secondary bile acid. Its chemical structure is defined by a steroid nucleus with hydroxyl groups at the 3β and 12α positions, and a five-carbon carboxylic acid side chain at position 17. The stereochemistry of the chiral centers is crucial for its biological activity and differentiates it from its isomers, such as deoxycholic acid (3α, 12α-dihydroxy) and chenodeoxycholic acid (3α, 7α-dihydroxy).

The IUPAC name for this compound is (3β,5β,12α)-3,12-dihydroxycholan-24-oic acid. The stereochemical configuration of the hydroxyl group at the C-3 position is in the beta orientation, distinguishing it from the more common deoxycholic acid where it is in the alpha orientation. The fusion of the A and B rings of the steroid nucleus is in the cis conformation (5β), which is characteristic of most naturally occurring bile acids in humans.

Key Structural Features:

-

Steroid Nucleus: A rigid four-ring carbon skeleton.

-

Hydroxyl Groups: One at the C-3 position (β-configuration) and another at the C-12 position (α-configuration).

-

Carboxylic Acid Side Chain: A five-carbon chain at C-17, terminating in a carboxyl group.

-

A/B Ring Fusion: cis fusion (5β-cholanic acid).

The precise arrangement of these functional groups dictates its physicochemical properties and its interactions with biological receptors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₀O₄ | [1] |

| Molecular Weight | 392.57 g/mol | [1] |

| IUPAC Name | (4R)-4-[(3S,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [1] |

| CAS Number | 566-17-6 | [1] |

| Physical Description | Solid | [1] |

| XLogP3 | 4.9 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 392.29265975 Da | [1] |

| Monoisotopic Mass | 392.29265975 Da | [1] |

| Topological Polar Surface Area | 77.8 Ų | [1] |

| Heavy Atom Count | 28 | [1] |

| Complexity | 605 | [1] |

| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~20 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available bile acid. A plausible synthetic route involves the inversion of the 3α-hydroxyl group of deoxycholic acid to a 3β-hydroxyl group via a Mitsunobu reaction. A representative workflow for this synthesis is outlined below.

References

Isodeoxycholic Acid: A Gut Microbiome-Derived Regulator of Immune Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isodeoxycholic acid (isoDCA) is a secondary bile acid synthesized by the gut microbiota, which has emerged as a key signaling molecule in maintaining immune homeostasis. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological functions of isoDCA, with a particular focus on its role in the induction of regulatory T cells (Tregs). Detailed experimental protocols for the isolation, characterization, and quantification of isoDCA are presented, alongside quantitative data on its distribution in human tissues. Furthermore, this guide elucidates the molecular signaling pathway through which isoDCA modulates immune responses, offering valuable insights for researchers and professionals in drug development.

Discovery and Natural Occurrence

This compound is a secondary bile acid, meaning it is not directly synthesized by the host but is a metabolic byproduct of intestinal bacteria.[1] The primary bile acids, cholic acid and chenodeoxycholic acid, are produced in the liver from cholesterol and are conjugated with glycine or taurine before being secreted into the bile.[2] In the gut, these conjugated primary bile acids are deconjugated and then dehydroxylated by gut bacteria to form the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA), respectively.[2]

This compound is an epimer of deoxycholic acid, differing in the orientation of the hydroxyl group at the 3-position of the steroid nucleus. Its formation is a result of the metabolic activity of specific gut bacteria. The conversion of DCA to isoDCA is carried out by a multi-step enzymatic process involving members of the gut microbiota. Notably, the bacterium Ruminococcus gnavus has been identified as a key player in the production of isoDCA.[3] This bacterium possesses the necessary enzymes to isomerize DCA into isoDCA.[3]

Quantitative Distribution of this compound

The concentration of this compound varies significantly across different human biological compartments and is influenced by factors such as diet, gut microbiome composition, and disease state. The following table summarizes the reported concentrations of isoDCA in human feces and serum.

| Biological Matrix | Condition | Concentration | Reference |

| Feces | Healthy Adults | Predominantly in the µmol/g range; DCA and LCA are the most abundant secondary bile acids.[2] | [2] |

| Functional Gut Disorders | Concentrations of primary bile acids were significantly different between functional gut disorder participants and healthy controls.[4][5] | [4][5] | |

| Serum | Healthy Adults (Fasting) | The fasting peripheral venous serum concentration of total ursodeoxycholic acid (an isomer of isoDCA) averaged 0.19 µmol/L.[6] | [6] |

| Liver Disease | Serum concentrations of individual bile acids, including secondary bile acids, are significantly elevated in patients with hepatic impairments compared to healthy subjects.[7] | [7] |

Biological Function: Induction of Regulatory T Cells

A growing body of evidence highlights the crucial role of this compound in modulating the host immune system, particularly in the induction of regulatory T cells (Tregs).[1] Tregs are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance.

This compound has been shown to potentiate the differentiation of naive T cells into Tregs.[1] This effect is mediated through its action on dendritic cells (DCs), which are potent antigen-presenting cells that play a critical role in initiating and shaping adaptive immune responses.[1][8]

Signaling Pathway of this compound-Mediated Treg Induction

The signaling pathway through which isoDCA promotes Treg induction involves the interaction with dendritic cells, leading to a modulation of their function and subsequent influence on T cell differentiation.

This compound, produced by Ruminococcus gnavus in the gut lumen, acts on dendritic cells.[1][3] This interaction is thought to alter the maturation and cytokine profile of the dendritic cells, creating a tolerogenic environment.[8][9] When these dendritic cells present antigens to naive T cells, they promote their differentiation into Tregs.[1] This process involves the upregulation of the master transcription factor for Tregs, Forkhead box P3 (FOXP3).[10][11] The induction of FOXP3 expression is a critical step in the commitment of T cells to the regulatory lineage.[10][11]

Experimental Protocols

Isolation and Quantification of this compound from Fecal Samples

This protocol outlines a general workflow for the extraction and quantification of isoDCA from human fecal samples using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Sample Preparation: Fecal samples are homogenized, typically in a phosphate-buffered saline (PBS) solution.

-

Extraction: Bile acids are extracted from the fecal homogenate using either liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform and methanol) or solid-phase extraction (SPE) with a C18 cartridge.

-

Derivatization (Optional): To enhance the volatility and improve the chromatographic separation of bile acids, a derivatization step may be employed.

-

LC-MS/MS Analysis: The extracted and derivatized bile acids are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reverse-phase C18 column is commonly used for separation, and detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Absolute quantification of isoDCA is performed by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated analog of isoDCA).

In Vitro Bacterial Conversion of Deoxycholic Acid to this compound

This protocol describes the in vitro culture of Ruminococcus gnavus and the subsequent bioconversion of deoxycholic acid to this compound.

Materials:

-

Ruminococcus gnavus strain (e.g., ATCC 29149)

-

Anaerobic growth medium (e.g., Brain Heart Infusion supplemented with yeast extract and hemin)

-

Deoxycholic acid (DCA)

-

Anaerobic chamber or system

-

Incubator

Procedure:

-

Bacterial Culture: Ruminococcus gnavus is cultured anaerobically in the appropriate growth medium at 37°C.[12]

-

Substrate Addition: Once the bacterial culture reaches the desired growth phase (e.g., mid-logarithmic phase), a sterile solution of deoxycholic acid is added to the culture medium.

-

Incubation: The culture is further incubated under anaerobic conditions to allow for the bacterial conversion of DCA to isoDCA.

-

Extraction and Analysis: After the incubation period, the bacterial culture is centrifuged, and the supernatant is collected. The bile acids in the supernatant are then extracted and analyzed using LC-MS/MS as described in the previous protocol to confirm the presence and quantify the amount of this compound produced.

Conclusion and Future Directions

This compound, a metabolite produced by the gut bacterium Ruminococcus gnavus, has been identified as a significant modulator of the host immune system. Its ability to promote the differentiation of Tregs highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the biological roles of isoDCA and explore its therapeutic applications.

Future research should focus on elucidating the precise molecular mechanisms by which isoDCA interacts with dendritic cells and influences T cell differentiation. Further investigation into the factors that regulate the production of isoDCA by the gut microbiota will also be crucial for developing strategies to modulate its levels for therapeutic benefit. The development of specific and potent agonists or antagonists of the isoDCA signaling pathway could pave the way for novel immunomodulatory therapies.

References

- 1. Bacterial metabolism of bile acids promotes peripheral Treg cell generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defecation status, intestinal microbiota, and habitual diet are associated with the fecal bile acid composition: a cross-sectional study in community-dwelling young participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruminococcus gnavus in the gut: driver, contributor, or innocent bystander in steatotic liver disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum concentrations of ursodeoxycholic acid in portal venous and systemic venous blood of fasting humans as determined by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of serum bile acid profiles as biomarkers of liver injury and liver disease in humans | PLOS One [journals.plos.org]

- 8. Role of dendritic cells in the induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tolerogenic Dendritic Cells for Regulatory T Cell Induction in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms underlying FOXP3 induction in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms underlying the regulation and functional plasticity of FOXP3(+) regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mucin-degradation strategy of Ruminococcus gnavus: The importance of intramolecular trans-sialidases - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Alchemy of the Gut: A Technical Guide to Isodeoxycholic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of isodeoxycholic acid (IDCA), a significant secondary bile acid produced by the human gut microbiota. Understanding this pathway is critical for researchers in microbiology, gastroenterology, and pharmacology, as IDCA and other microbially-derived bile acids are increasingly recognized for their profound impact on host physiology, from metabolic regulation to immune homeostasis. This document details the enzymatic reactions, key microbial players, quantitative data, and relevant experimental protocols to facilitate further investigation and therapeutic development.

The this compound Biosynthesis Pathway

This compound is not produced by the host but is synthesized from primary bile acids through a multi-step enzymatic cascade carried out by specific members of the gut microbiota. The primary precursor for IDCA is deoxycholic acid (DCA), which itself is a secondary bile acid derived from the primary bile acid, cholic acid (CA). The biosynthesis of IDCA from DCA involves the epimerization of the hydroxyl group at the C-3 position of the steroid nucleus, a reaction catalyzed by a pair of hydroxysteroid dehydrogenases (HSDHs).

The key steps in the pathway are:

-

7α-dehydroxylation of Cholic Acid (CA) to Deoxycholic Acid (DCA): This initial transformation is carried out by a select group of gut bacteria possessing the bile acid inducible (bai) gene cluster. This multi-enzyme pathway converts the 7α-hydroxyl group of CA into a keto group, which is subsequently removed.

-

Oxidation of the 3α-hydroxyl group of DCA: A 3α-hydroxysteroid dehydrogenase (3α-HSDH) oxidizes the 3α-hydroxyl group of DCA to a 3-oxo group, forming the intermediate 3-oxo-DCA (also known as 12α-hydroxy-3-oxo-5β-cholan-24-oate).

-

Reduction of the 3-oxo group to a 3β-hydroxyl group: A 3β-hydroxysteroid dehydrogenase (3β-HSDH) then reduces the 3-oxo group of the intermediate to a 3β-hydroxyl group, yielding this compound (IDCA).

This pathway highlights a critical mechanism of microbial modification of host-derived molecules, leading to the generation of a structurally diverse pool of bile acids with distinct biological activities.

Key Microbial Players and Enzymes

The capacity to produce IDCA is not widespread among gut bacteria and is primarily attributed to species within the phylum Firmicutes. The key enzymes, 3α-HSDH and 3β-HSDH, are found in different bacterial species, suggesting that the complete conversion of DCA to IDCA may sometimes be a community effort.

-

Ruminococcus gnavus : This common gut commensal has been identified as a significant producer of IDCA. It possesses a 3β-hydroxysteroid dehydrogenase that efficiently converts 3-oxo-DCA to IDCA.[1]

-

Peptacetobacter hiranonis (formerly Clostridium hiranonis): This species is known to harbor a 3α-HSDH and is involved in the initial oxidation of DCA.[2][3][4]

The coordinated action of these and other bacteria contributes to the overall pool of IDCA in the gut.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic reactions in the IDCA biosynthesis pathway is crucial for determining the rate and extent of its production. The following table summarizes the available kinetic parameters for the key 3β-HSDH from Ruminococcus gnavus.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Cofactor | Reference(s) |

| 3β-Hydroxysteroid dehydrogenase | Mediterraneibacter gnavus (strain ATCC 29149) | 12α-hydroxy-3-oxo-5β-cholan-24-oate (3-oxo-DCA) | 56 | 9430 | NADPH | [1] |

Experimental Protocols

Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSDH) Activity

This protocol provides a general framework for measuring the activity of 3β-HSDH from bacterial cell lysates or purified enzyme preparations. The assay is based on the spectrophotometric measurement of the oxidation of NADPH.

Materials:

-

Phosphate buffer (100 mM, pH 7.0)

-

NADPH solution (10 mM stock)

-

3-oxo-DCA (substrate) solution (10 mM stock in ethanol)

-

Bacterial cell lysate or purified 3β-HSDH

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplate

Procedure:

-

Preparation of Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (to a final volume of 200 µL)

-

NADPH (final concentration 200 µM)

-

Bacterial cell lysate or purified enzyme (the amount should be optimized to ensure a linear reaction rate)

-

-

Initiation of Reaction: To initiate the reaction, add 3-oxo-DCA to a final concentration of 100 µM. Mix gently by pipetting.

-

Measurement of NADPH Oxidation: Immediately transfer the reaction mixture to a 96-well plate. Measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculation of Enzyme Activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Note: This protocol should be optimized for the specific enzyme and experimental conditions. Controls lacking the substrate or the enzyme should be included.

Quantification of this compound in Fecal Samples by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of IDCA from fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Fecal sample

-

Internal standard (e.g., d4-DCA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Centrifuge

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of lyophilized fecal sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of ice-cold methanol containing the internal standard.

-

Homogenize the sample using a bead beater for 5 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.

-

Transfer the supernatant to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to separate IDCA from other bile acids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for IDCA and the internal standard. For IDCA, a common transition is m/z 391.3 → 391.3 (parent ion) or other specific fragments.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of IDCA.

-

Calculate the concentration of IDCA in the fecal samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways and Host Interactions

Secondary bile acids, including IDCA, are not merely metabolic byproducts but act as signaling molecules that can modulate host physiology through interaction with nuclear and membrane-bound receptors. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

While the specific signaling effects of IDCA are an area of active research, the general mechanisms of bile acid signaling are well-established.

The activation of these receptors by IDCA and other secondary bile acids can lead to a variety of physiological responses, including:

-

Regulation of bile acid homeostasis: Activation of FXR in the intestine and liver leads to feedback inhibition of bile acid synthesis.

-

Modulation of inflammation: Bile acids can exert both pro- and anti-inflammatory effects through their interaction with FXR and TGR5 in various cell types, including immune cells.

-

Influence on metabolic processes: Bile acid signaling is intricately linked to glucose, lipid, and energy metabolism.

Conclusion and Future Directions

The biosynthesis of this compound by the gut microbiota is a prime example of the complex metabolic interplay between the host and its microbial inhabitants. This technical guide provides a foundational understanding of the IDCA pathway, the key microbial enzymes involved, and the methodologies to study them. Significant research opportunities remain, particularly in the detailed characterization of the 3α-HSDHs involved, the elucidation of the complete genomic and regulatory networks governing IDCA production, and a more precise understanding of the specific signaling roles of IDCA in health and disease. Continued investigation in this area holds promise for the development of novel therapeutic strategies targeting the gut microbiome to modulate host metabolism and immune function.

References

- 1. uniprot.org [uniprot.org]

- 2. Correlation between Peptacetobacter hiranonis, the baiCD Gene, and Secondary Bile Acids in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Germ AI | Peptacetobacter hiranonis [germai.app]

- 4. Characterization of Peptacetobacter hominis gen. nov., sp. nov., isolated from human faeces, and proposal for the reclassification of Clostridium hiranonis within the genus Peptacetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Isodeoxycholic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxycholic acid refers to several isomers of deoxycholic acid, which are secondary bile acids. The metabolic fate of these isomers is of significant interest in the fields of gastroenterology, hepatology, and pharmacology due to their potential therapeutic applications and roles in signaling pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, with a primary focus on isoursodeoxycholic acid (isoUDCA), for which detailed human metabolic data is available.

Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol.[1][2] They are then conjugated with glycine or taurine and secreted into the intestine to aid in the digestion and absorption of fats.[1][3] In the gut, intestinal bacteria metabolize these primary bile acids into secondary bile acids, such as deoxycholic acid and lithocholic acid.[4][5] The gut microbiota plays a crucial role in the biotransformation of bile acids, including deconjugation, dehydroxylation, and epimerization, which significantly diversifies the bile acid pool.[5][6]

This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, present quantitative data from human studies, detail the experimental protocols used, and explore the enzymatic processes and signaling pathways involved.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Isoursodeoxycholic Acid (isoUDCA)

A key human study investigated the metabolism of orally administered isoursodeoxycholic acid (isoUDCA). The study demonstrated good tolerance and significant intestinal absorption of isoUDCA.[7] Following administration, isoUDCA undergoes extensive isomerization to ursodeoxycholic acid (UDCA), which becomes the major biliary bile acid.[7]

Biotransformation

The primary metabolic pathway of isoUDCA is its isomerization to UDCA. This biotransformation is thought to be mediated by both intestinal and hepatic enzymes.[7] The process involves a 3-oxo intermediate, 3-dehydro-UDCA, which has been detected in both bile and serum.[7]

A significant portion of isoUDCA is also conjugated. While most bile acids are conjugated with glycine or taurine, a notable finding for isoUDCA is its conjugation with N-acetylglucosamine in the bile and urine.[7] In contrast, a large fraction of isoUDCA in the serum remains unconjugated.[7]

Quantitative Metabolic Data

The following tables summarize the quantitative data on bile acid concentrations and the relative enrichment of isoUDCA and its metabolites in different biological fluids following oral administration of isoUDCA.

Table 1: Bile Acid Concentrations Before and After a One-Week Oral Administration of Isoursodeoxycholic Acid (250 mg, 3x/day) in Healthy Male Subjects [7]

| Biological Fluid | Parameter | Before Administration (mean ± SEM) | After Administration (mean ± SEM) | p-value |

| Bile | Total Bile Acids | 11.9 ± 1.87 mmol/L | 15.3 ± 1.37 mmol/L | n.s. |

| Serum | Total Bile Acids | 3.4 ± 0.10 µmol/L | 6.8 ± 0.43 µmol/L | <0.05 |

| Urine | Total Bile Acids | 5.3 ± 0.29 µmol/24h | 82.2 ± 7.84 µmol/24h | <0.01 |

Table 2: Relative Enrichment of Isoursodeoxycholic Acid and its Metabolites in Bile, Serum, and Urine After Oral Administration [7]

| Compound | Bile (%) | Serum (%) | Urine (%) |

| Isoursodeoxycholic Acid (isoUDCA) | 2.2 | 24.7 | 83.7 |

| Ursodeoxycholic Acid (UDCA) | 25.7 | 23.5 | 2.0 |

| 3-Dehydro-UDCA | 0.7 | 6.1 | 2.4 |

Table 3: Conjugation Status of Isoursodeoxycholic Acid in Different Biological Fluids [7]

| Biological Fluid | Conjugation Status | Percentage (%) |

| Serum | Unconjugated | 78 |

| Bile | Conjugated with N-acetylglucosamine | 93-94 |

| Urine | Conjugated with N-acetylglucosamine | 93-94 |

Experimental Protocols

The primary human study on isoUDCA metabolism employed a rigorous experimental design to elucidate its metabolic fate.

Study Design and Subjects

-

Subjects: Six healthy male subjects.[7]

-

Test Article: Isoursodeoxycholic acid of >99% purity.[7]

-

Dosage and Administration: 250 mg of isoUDCA administered orally three times a day for one week.[7]

-

Sample Collection: Duodenal bile, serum, and 24-hour urine samples were collected before the study and at the end of the one-week administration period.[7]

Analytical Methodology

-

Extraction: Bile acids were extracted from the collected biological samples.[7]

-

Separation: The extracted bile acids were separated into groups of conjugates.[7]

-

Analysis: The separated bile acids were analyzed by gas chromatography-mass spectrometry (GC-MS) and fast atom bombardment mass spectrometry (FAB-MS).[7]

Enzymology and Role of Gut Microbiota in this compound Metabolism

The biotransformation of this compound is a multi-step process involving both host enzymes and the gut microbiota.

Host Enzymes

The isomerization of isoUDCA to UDCA likely involves hepatic and intestinal enzymes.[7] Hydroxysteroid dehydrogenases (HSDHs) are a key class of enzymes involved in bile acid metabolism, catalyzing the oxidation and reduction of hydroxyl groups.[5] The conversion of isoUDCA to UDCA via a 3-oxo intermediate suggests the involvement of a 3α-hydroxysteroid dehydrogenase.

Gut Microbiota

The gut microbiota is known to extensively metabolize bile acids.[4] Bacterial enzymes such as bile salt hydrolases (BSHs) deconjugate bile acids, which is often a prerequisite for further transformations.[5] The epimerization of UDCA to isoUDCA has been linked to the intestinal bacterial flora.[8] It is plausible that the gut microbiota also plays a role in the isomerization of isoUDCA.

Signaling Pathways of Bile Acids

Bile acids are not only digestive aids but also important signaling molecules that regulate various metabolic pathways.[4] They exert their effects by activating specific nuclear receptors and G protein-coupled receptors.[4][9]

The primary nuclear receptor for bile acids is the farnesoid X receptor (FXR).[4] Activation of FXR regulates the expression of genes involved in bile acid synthesis and transport.[1] Another key receptor is the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which is involved in regulating energy expenditure and glucose homeostasis.[4][9]

While the specific signaling activities of this compound are not as well-characterized as those of other bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), it is anticipated that as a member of the bile acid pool, it contributes to the overall signaling environment. For instance, DCA has been shown to activate the β-catenin signaling pathway and the epidermal growth factor receptor (EGFR) signaling pathway.[10][11][12][13]

Conclusion

The metabolic fate of this compound in humans, exemplified by isoursodeoxycholic acid, involves significant intestinal absorption followed by extensive biotransformation. The primary metabolic event is the isomerization to ursodeoxycholic acid via a 3-oxo intermediate, a process likely mediated by both host and microbial enzymes. A unique feature of isoUDCA metabolism is its conjugation with N-acetylglucosamine prior to biliary and urinary excretion. While the specific signaling roles of this compound are still under investigation, its contribution to the overall bile acid pool suggests its involvement in the complex network of bile acid-mediated regulation of metabolism and cellular signaling. Further research is warranted to fully elucidate the specific enzymatic pathways and the physiological and pharmacological implications of this compound and its metabolites.

References

- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human digestive system - Bile, Enzymes, Absorption | Britannica [britannica.com]

- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. The Role of the Gut Microbiota in Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bile acid modulation by gut microbiota: a bridge to understanding cognitive health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological functions of isodeoxycholic acid in metabolic regulation.

An In-depth Technical Guide on the Biological Functions of Isodeoxycholic Acid in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules in the regulation of metabolic homeostasis.[1][2] Synthesized in the liver from cholesterol and further metabolized by the gut microbiota, these molecules interact with nuclear receptors and G-protein coupled receptors to influence a wide range of physiological processes, including glucose, lipid, and energy metabolism.[3][4] this compound (IDCA), a secondary bile acid produced by the gut microbiome, is an emerging player in this complex signaling network. This technical guide provides a comprehensive overview of the known and potential biological functions of IDCA in metabolic regulation, summarizing available data, outlining key experimental protocols, and illustrating relevant signaling pathways.

Core Biological Functions and Mechanisms

This compound is a stereoisomer of deoxycholic acid (DCA), formed through the metabolic activity of gut bacteria on primary bile acids.[1] Its unique structure dictates its interaction with specific receptors, leading to the modulation of downstream signaling pathways that impact metabolic health.

Signaling Pathways

The metabolic effects of bile acids are primarily mediated through two key receptors: the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor.

Farnesoid X Receptor (FXR) Activation

FXR is highly expressed in the liver and intestine and plays a central role in regulating bile acid, lipid, and glucose metabolism.[3] While some isoforms of IDCA, such as isoCDCA, have been shown to activate FXR, the precise affinity and efficacy of IDCA itself are not as well-characterized as other bile acids like chenodeoxycholic acid (CDCA).[5] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

Caption: FXR Signaling Pathway Activation by IDCA.

Takeda G-protein Coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, brown adipose tissue, and macrophages.[3] Activation of TGR5 by bile acids stimulates the production of intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. This pathway is particularly important for the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[6]

Caption: TGR5 Signaling Pathway and GLP-1 Secretion.

Quantitative Data on Metabolic Regulation

Direct quantitative data on the metabolic effects of this compound are limited in the current literature. However, studies on other secondary and primary bile acids provide valuable insights into the potential effects of IDCA. The following table summarizes findings from studies on related bile acids.

| Bile Acid | Model System | Parameter | Observation | Fold/Percent Change |

| Ursodeoxycholic Acid (UDCA) | Healthy Humans | Post-prandial GLP-1 secretion (AUC) | Increased | ~1.4-fold increase[7] |

| Ursodeoxycholic Acid (UDCA) | Healthy Humans | Post-prandial blood glucose (AUC) | Decreased | ~6.6% decrease[7] |

| Chenodeoxycholic Acid (CDCA) | Humans with gallstones | Cholesterol absorption | No significant change | Not significant[8] |

| Deoxycholic Acid (DCA) | Healthy Humans | Cholesterol absorption | Decreased | ~50% decrease[8] |

| Deoxycholic Acid (DCA) | Healthy Humans | Serum cholesterol | Decreased | ~15% decrease[8] |

| Ursodeoxycholic Acid (UDCA) | Hypertriglyceridemic subjects | VLDL triglycerides | No significant change | Not significant[9] |

| Chenodeoxycholic Acid (CDCA) | Hypertriglyceridemic subjects | Serum triglycerides | Decreased | Significant decrease[10] |

Experimental Protocols

Standardized protocols for investigating the metabolic effects of this compound are crucial for reproducible research. The following sections outline general methodologies that can be adapted for specific studies.

Quantification of this compound in Biological Samples

Accurate quantification of IDCA is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Serum/Plasma: Proteins are precipitated by adding a 3-4 fold excess of cold organic solvent (e.g., methanol or acetonitrile). The mixture is vortexed and centrifuged, and the supernatant is collected.[11]

-

Feces: Fecal samples are lyophilized, weighed, and homogenized in an extraction solvent.

-

Internal Standards: Deuterated bile acid standards (e.g., d4-DCA) are added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency.[11]

2. Chromatographic Separation:

-

A C18 reversed-phase column is commonly used for separation.

-

The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

3. Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in the negative ion mode is generally used.

-

Detection is performed using multiple reaction monitoring (MRM), with specific precursor-to-product ion transitions for IDCA and the internal standards.[12]

In Vitro Cell-Based Assays

Cell culture systems are invaluable for dissecting the molecular mechanisms of IDCA action.

Caption: General Workflow for In Vitro IDCA Studies.

1. Cell Culture and Treatment:

-

Hepatoma cell lines (e.g., HepG2) or cells engineered to express specific receptors (e.g., HEK293T) are commonly used.

-

Cells are seeded in appropriate culture vessels and allowed to adhere.

-

This compound, typically dissolved in a solvent like DMSO, is added to the culture medium at various concentrations (e.g., 1-100 µM) for specific durations (e.g., 6-48 hours). A product information sheet suggests that IDCA can be used in a reporter assay at a concentration of 30 µM.[13]

2. Receptor Activation Assays:

-

To assess FXR or TGR5 activation, a luciferase reporter assay is often employed. Cells are co-transfected with an expression vector for the receptor and a reporter plasmid containing luciferase under the control of a response element for that receptor.[7]

3. Gene and Protein Expression Analysis:

-

RT-qPCR: RNA is extracted from treated cells, reverse-transcribed to cDNA, and used for quantitative PCR to measure the expression of target genes (e.g., SHP, FGF19 for FXR; GLP-1 for TGR5).

-

Western Blot: Protein lysates are prepared and subjected to SDS-PAGE and immunoblotting to detect changes in protein levels or phosphorylation status of key signaling molecules (e.g., AMPK, Akt).

In Vivo Animal Studies

Animal models, particularly mice, are essential for understanding the systemic metabolic effects of IDCA.

1. Animal Model and Diet:

-

C57BL/6J mice are a commonly used strain for metabolic studies.[12][14]

-

Mice may be fed a standard chow diet or a high-fat diet to induce a metabolic syndrome phenotype.

2. IDCA Administration:

-

IDCA can be administered via oral gavage or by supplementing the diet.

-

Dosages for other bile acids in mice, such as cholic acid, have been around 1% of the diet by weight.[15] The appropriate dose for IDCA would need to be determined empirically.

3. Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.

-

Blood and Tissue Collection: At the end of the study, blood is collected for analysis of glucose, insulin, lipids, and bile acids. Tissues such as the liver, adipose tissue, and intestine are harvested for gene and protein expression analysis.

Conclusion and Future Directions

This compound is a gut microbiome-derived metabolite with the potential to significantly influence host metabolic regulation. While its precise mechanisms of action and quantitative effects are still being elucidated, its structural similarity to other metabolically active bile acids suggests that it likely plays a role in modulating glucose and lipid homeostasis through receptors such as FXR and TGR5.

Future research should focus on:

-

Determining the specific binding affinities and activation potentials of IDCA for FXR and TGR5.

-

Conducting comprehensive in vitro and in vivo studies to quantify the dose-dependent effects of IDCA on key metabolic parameters.

-

Investigating the therapeutic potential of modulating IDCA levels, either through direct administration or by targeting the gut microbial pathways responsible for its production.

A deeper understanding of the biological functions of this compound will be critical for developing novel therapeutic strategies for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease, and obesity.

References

- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acids as metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Species differences in bile acids II. Bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of deoxycholic, chenodeoxycholic, and cholic acids on intestinal absorption of cholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ursodeoxycholic acid treatment in humans: effects on plasma and biliary lipid metabolism with special reference to very low density lipoprotein triglyceride and bile acid kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chenodeoxycholic acid and ursodeoxycholic acid effects in endogenous hypertriglyceridemias. A controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gut microbiota alters host bile acid metabolism to contribute to intrahepatic cholestasis of pregnancy [ideas.repec.org]

- 12. scispace.com [scispace.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Bile acid supplementation decreases body mass gain in C57BL/6J but not 129S6/SvEvTac mice without increasing energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]

Isodeoxycholic Acid: A Putative Signaling Molecule in Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, traditionally recognized for their role in lipid digestion, have emerged as critical signaling molecules that regulate a wide array of cellular processes, including metabolism, inflammation, and cell proliferation.[1][2] This regulation is primarily mediated through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, most notably TGR5 (GPBAR1).[1] While the signaling roles of common bile acids like chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA) are well-documented, the specific functions of their isomers, such as isodeoxycholic acid (IDCA), remain less clear. This technical guide provides a comprehensive overview of the current understanding of IDCA as a potential signaling molecule, drawing comparisons with its better-studied counterparts and outlining experimental approaches for its further investigation.

This compound: Structure and Metabolism

This compound is a secondary bile acid, meaning it is formed in the intestine through the metabolic action of gut microbiota on primary bile acids. Structurally, it is an isomer of deoxycholic acid. While specific metabolic pathways for IDCA are not extensively detailed in the literature, it is understood that secondary bile acids can be reabsorbed and enter the enterohepatic circulation, where they can influence cellular functions in the liver and other tissues. Some research suggests that certain "iso" bile acids can cooperatively activate nuclear receptors like FXR in the presence of other endogenous bile acids, hinting at a modulatory or synergistic role in signaling.

Core Signaling Pathways for Bile Acids

The primary signaling pathways activated by bile acids involve the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a ligand-activated transcription factor that plays a central role in bile acid homeostasis, lipid metabolism, and glucose regulation.[3] Activation of FXR by bile acids leads to the regulation of numerous target genes. For instance, FXR activation in the liver inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3]

Quantitative Data for FXR Activation by Various Bile Acids

| Bile Acid | Receptor | EC50 (µM) | Potency Relative to CDCA |

| Chenodeoxycholic acid (CDCA) | FXR | ~10-50 | High |

| Deoxycholic acid (DCA) | FXR | ~50-100 | Moderate |

| Lithocholic acid (LCA) | FXR | ~20-60 | Moderate |

| Ursodeoxycholic acid (UDCA) | FXR | >100 | Very Low / Antagonistic |

| This compound (IDCA) | FXR | Data not available | Unknown |

Note: EC50 values can vary depending on the specific assay conditions.

FXR Signaling Pathway Diagram

Caption: FXR signaling pathway activated by bile acids.

TGR5 (GPBAR1) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the activation of downstream signaling cascades, including protein kinase A (PKA) and pathways involving calcium mobilization.[1] TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells, and its activation is linked to metabolic regulation and anti-inflammatory effects.

As with FXR, direct quantitative data for IDCA's interaction with TGR5 is lacking. However, other secondary bile acids, such as DCA and lithocholic acid (LCA), are potent TGR5 agonists. UDCA has also been shown to activate TGR5. Given these findings, it is plausible that IDCA also acts as a TGR5 agonist.

Quantitative Data for TGR5 Activation by Various Bile Acids

| Bile Acid | Receptor | EC50 (µM) | Potency Relative to LCA |

| Lithocholic acid (LCA) | TGR5 | ~0.3 - 1.0 | High |

| Deoxycholic acid (DCA) | TGR5 | ~1.0 - 5.0 | Moderate |

| Chenodeoxycholic acid (CDCA) | TGR5 | ~5.0 - 10.0 | Moderate to Low |

| Ursodeoxycholic acid (UDCA) | TGR5 | >30 | Low |

| This compound (IDCA) | TGR5 | Data not available | Unknown |

Note: EC50 values can vary depending on the specific assay conditions.

Caption: Workflow for investigating IDCA signaling.

Conclusion and Future Directions

The role of this compound as a distinct signaling molecule is an emerging area of research. While direct evidence is currently limited, its structural similarity to other known signaling bile acids and preliminary findings of cooperative receptor activation suggest that IDCA likely participates in the complex network of bile acid signaling. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate the interactions of IDCA with key receptors like FXR and TGR5, and to elucidate its downstream cellular effects. Future studies focusing on direct binding kinetics, receptor activation profiling, and the identification of unique gene expression signatures in response to IDCA will be crucial in defining its specific role in cellular pathways and its potential as a therapeutic target in metabolic and inflammatory diseases. A deeper understanding of IDCA's signaling properties will contribute to a more complete picture of the intricate regulatory functions of the entire bile acid pool.

References

- 1. mdpi.com [mdpi.com]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

Isodeoxycholic Acid: A Comprehensive Technical Guide on its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxycholic acid (IDCA), a secondary bile acid, is a stereoisomer of deoxycholic acid. While not one of the most abundant bile acids in the human bile acid pool, its unique stereochemistry and metabolic profile have garnered interest within the scientific community. Understanding the pharmacokinetics (PK) and bioavailability of IDCA is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Pharmacokinetics and Bioavailability

Current research indicates that orally administered isoursodeoxycholic acid (isoUDCA), a closely related compound, demonstrates significant intestinal absorption.[1] Following administration, it undergoes extensive metabolism, leading to changes in the concentrations of related bile acids in various biological fluids.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative data from a human study involving the oral administration of isoursodeoxycholic acid (isoUDCA).

Table 1: Bile Acid Concentrations Before and After IsoUDCA Administration [1]

| Biological Fluid | Parameter | Before Administration (mean ± SEM) | After Administration (mean ± SEM) | Significance |

| Bile | Total Bile Acid Concentration | 11.9 ± 1.87 mmol/l | 15.3 ± 1.37 mmol/l | Not Significant |

| Serum | Total Bile Acid Concentration | 3.4 ± 0.10 µmol/l | 6.8 ± 0.43 µmol/l | p < 0.05 |

| Urine (24h) | Total Bile Acid Excretion | 5.3 ± 0.29 µmol/24h | 82.2 ± 7.84 µmol/24h | p < 0.01 |

Table 2: Relative Enrichment of IsoUDCA and its Metabolites After Administration [1]

| Biological Fluid | isoUDCA (%) | UDCA (%) | 3-dehydro-UDCA (%) |

| Bile | 2.2 | 25.7 | 0.7 |

| Serum | 24.7 | 23.5 | 6.1 |

| Urine | 83.7 | 2.0 | 2.4 |

Table 3: Conjugation Status of IsoUDCA After Administration [1]

| Biological Fluid | Conjugation | Percentage |

| Serum | Unconjugated | 78% |

| Bile | N-acetylglucosamine | 93-94% |

| Urine | N-acetylglucosamine | 93-94% |

Experimental Protocols

The following section details the methodology of a key human study on isoursodeoxycholic acid metabolism.

Human Metabolism Study of Isoursodeoxycholic Acid[1]

-

Test Substance: Isoursodeoxycholic acid (isoUDCA) of >99% purity was synthesized for the study.

-

Study Population: Six healthy male subjects were enrolled.

-

Dosing Regimen: Subjects were administered 250 mg of isoUDCA orally, three times a day for one week.

-

Sample Collection: Duodenal bile, serum, and 24-hour urine samples were collected before the study and at the end of the one-week administration period.

-

Analytical Methods:

-

Bile acids were extracted from the collected biological samples.

-

The extracted bile acids were separated into groups of conjugates.

-

Analysis of the bile acid composition was performed using gas chromatography-mass spectrometry (GC-MS) and fast atom bombardment mass spectrometry (FAB-MS).

-

Metabolism and Signaling Pathways

This compound is metabolized in the body, primarily through isomerization. The signaling pathways of IDCA are not as extensively studied as other bile acids; however, it is presumed to interact with known bile acid receptors.

Metabolic Pathway of this compound

Orally administered isoursodeoxycholic acid is extensively isomerized, likely by both intestinal and hepatic enzymes, to ursodeoxycholic acid (UDCA) through a 3-dehydro-UDCA intermediate.[1]

Caption: Metabolic isomerization of this compound.

Experimental Workflow for Human Metabolism Study

The following diagram illustrates the workflow of the human study on isoUDCA metabolism.[1]

Caption: Workflow of the human isoUDCA metabolism study.

General Bile Acid Signaling Pathways

Bile acids are known to act as signaling molecules by activating nuclear receptors and G-protein coupled receptors.[2][3] The primary receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[2][3] While the specific interactions of IDCA with these pathways are not fully elucidated, it is likely to share some signaling properties with other bile acids.

Caption: General signaling pathways of bile acids.

Conclusion

This compound exhibits significant intestinal absorption and undergoes extensive isomerization to ursodeoxycholic acid. Its administration leads to notable changes in the bile acid profiles of bile, serum, and urine. The primary route of excretion for the administered dose and its metabolites appears to be urinary, with a high degree of N-acetylglucosamine conjugation observed in both bile and urine. While the specific signaling pathways of IDCA are yet to be fully characterized, it is presumed to interact with key bile acid receptors like FXR and TGR5. Further research is warranted to fully elucidate the pharmacokinetic profile and the precise molecular mechanisms of action of this compound to better understand its physiological roles and therapeutic potential.

References

Isodeoxycholic Acid Interaction with Farnesoid X Receptor (FXR): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a central regulator of bile acid, lipid, and glucose homeostasis. While the interactions of primary and major secondary bile acids with FXR are well-characterized, the activities of their stereoisomers, such as isodeoxycholic acid (IDCA), are less understood but critically important. This document provides a technical overview of the interaction between IDCA and FXR, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and methodologies. Evidence suggests that IDCA does not act as a classical FXR agonist but rather as a modulator, potentially an antagonist, whose activity may be context-dependent.

Introduction to Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR, NR1H4) is a ligand-activated transcription factor that plays a pivotal role in sensing bile acid levels and regulating their synthesis and transport.[1] Expressed predominantly in the liver, intestine, kidneys, and adrenal glands, FXR forms a heterodimer with the retinoid X receptor (RXR).[1] Upon activation by endogenous bile acids like chenodeoxycholic acid (CDCA), this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Key functions of FXR activation include:

-

Feedback Inhibition of Bile Acid Synthesis: FXR activation transcriptionally represses CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. This occurs through two main mechanisms: induction of the Small Heterodimer Partner (SHP) in the liver and induction of Fibroblast Growth Factor 19 (FGF19) in the intestine.[1]

-

Regulation of Bile Acid Transport: FXR stimulates the expression of transporters responsible for bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β).

-

Metabolic Regulation: Beyond bile acids, FXR influences lipid and glucose metabolism, making it a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[2]

This compound (IDCA) and its Interaction with FXR

This compound (IDCA) is a secondary bile acid and a stereoisomer of deoxycholic acid (DCA). While DCA is a known, albeit weaker, FXR agonist compared to CDCA, the orientation of the hydroxyl groups in IDCA alters its interaction with the FXR ligand-binding domain.[1][2]

Current research indicates that IDCA is not a potent direct agonist of FXR. Instead, it appears to function as an FXR modulator or antagonist. In cell-based assays, IDCA demonstrates minimal to no ability to induce the expression of FXR target genes on its own.[2] More revealingly, studies using Fluorescence Resonance Energy Transfer (FRET) to monitor FXR co-activator recruitment show that IDCA can interfere with agonist-induced activation.[2][3] For instance, in the presence of a potent synthetic agonist like GW4064 or a natural agonist, IDCA can reduce the FRET signal, suggesting it may compete with agonists for binding to the ligand-binding pocket without inducing the conformational change necessary for co-activator recruitment.[2][3]

This antagonistic or modulatory behavior is crucial, as it implies that the physiological or therapeutic effects of bile acid pools depend not just on the concentration of agonists but also on the ratio of agonists to antagonists like IDCA.

Quantitative Data on IDCA-FXR Interaction

Direct quantitative metrics such as IC50 or Ki values for IDCA are not widely reported in the literature. The available data is primarily qualitative or semi-quantitative, derived from functional assays.

| Compound | Assay Type | Species | Observed Activity | Reference |

| This compound (IDCA) | Luciferase Reporter Assay | Human | Barely induced FXR target gene expression compared to vehicle. | [2] |

| This compound (IDCA) | FRET-based Co-activator Assay (Live Cell) | Human | Did not induce a significant FRET signal alone; allowed a fully activated FXR to be re-stimulated by GW4064. | [2][3] |

| Deoxycholic Acid (DCA) | Luciferase Reporter Assay | Human | Agonist; Weaker than CDCA. EC50 ≈ 47 µM. | [1][4] |

| Chenodeoxycholic Acid (CDCA) | Luciferase Reporter Assay | Human | Potent natural agonist. EC50 ≈ 17-29 µM. | [1][4] |

| GW4064 (Synthetic) | Luciferase Reporter Assay | Human | Potent synthetic agonist. EC50 ≈ 3 nM. | [4] |

| Guggulsterone (Natural) | TR-FRET Co-activator Assay | Human | Known FXR antagonist. IC50 ≈ 12-25 µM. | [5] |

FXR Signaling Pathway

FXR activation initiates a well-defined signaling cascade. The binding of an agonist ligand to the FXR ligand-binding domain (LBD) stabilizes an active conformation. This promotes the dissociation of co-repressors and the recruitment of co-activators. The activated FXR forms a heterodimer with RXR, which then binds to FXREs on the DNA to regulate gene expression. A key negative feedback loop involves the induction of SHP and FGF19, both of which ultimately suppress the CYP7A1 gene to reduce bile acid synthesis.

Experimental Protocols for Assessing FXR Interaction

Investigating the interaction between a compound like IDCA and FXR involves a series of biochemical and cell-based assays. The two most common methods are reporter gene assays and co-activator recruitment assays.

FXR Reporter Gene Assay

This cell-based assay measures the ability of a compound to functionally activate or inhibit FXR-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple FXREs. If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. The resulting luminescence is proportional to FXR activation. For antagonist screening, the assay is run in the presence of a known agonist, and a reduction in signal indicates inhibition.

Detailed Protocol:

-

Cell Culture & Seeding:

-

Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.

-

-

Transfection:

-

Prepare a transfection mix containing an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

A β-galactosidase or Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

Add the mix to the cells and incubate for 4-6 hours.

-

-

Compound Treatment:

-

Replace the transfection medium with fresh medium containing the test compound (IDCA) at various concentrations. Include a vehicle control (DMSO), a positive control agonist (e.g., 10 µM CDCA or 1 µM GW4064), and for antagonist mode, co-treat with an EC80 concentration of the agonist.

-

Incubate for 24 hours.

-

-

Lysis and Luminescence Reading:

-

Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Add luciferase assay substrate to each well.

-

Measure luminescence using a plate-reading luminometer.

-

If using a normalization plasmid, perform the corresponding assay (e.g., measure Renilla luminescence or β-galactosidase activity).

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the internal control signal.

-

Plot the normalized data against compound concentration and fit to a dose-response curve to determine EC50 (agonist) or IC50 (antagonist) values.

-

TR-FRET Co-activator Recruitment Assay

This biochemical assay directly measures the binding of a co-activator peptide to the FXR ligand-binding domain (LBD) in the presence of a test compound.

Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6] A donor fluorophore (e.g., Europium cryptate) is conjugated to an antibody that recognizes a tag (e.g., GST) on the recombinant FXR-LBD. An acceptor fluorophore (e.g., XL665) is conjugated to streptavidin, which binds to a biotinylated peptide derived from a co-activator protein (e.g., SRC-1). When an agonist binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the co-activator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur. An antagonist like IDCA would prevent this interaction, leading to a low FRET signal.[6][7]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., PBS with 0.1% BSA).

-

Dilute recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody (donor), and Streptavidin-XL665 (acceptor) to their final working concentrations in the assay buffer.

-

-

Assay Plate Setup:

-

In a 384-well low-volume black plate, add the test compound (IDCA) across a range of concentrations.

-

Include vehicle (DMSO), positive control agonist (CDCA), and negative control (no ligand) wells.

-

-

Incubation:

-

Add the prepared mix of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

-

FRET Measurement:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 620 nm) for each well.

-

Plot the ratio against compound concentration. For antagonists, the assay is run with a constant concentration of an agonist, and the decrease in the FRET signal is used to calculate an IC50 value.

-

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]